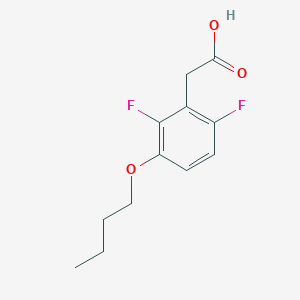![molecular formula C10H15BrClNO B1383353 3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride CAS No. 1803606-14-5](/img/structure/B1383353.png)
3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride
Descripción general
Descripción
“3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number 1803606-14-5 . It has a molecular weight of 280.59 and its IUPAC name is 3-amino-2-(3-bromobenzyl)propan-1-ol hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride” is 1S/C10H14BrNO.ClH/c11-10-3-1-2-8(5-10)4-9(6-12)7-13;/h1-3,5,9,13H,4,6-7,12H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride” is a powder at room temperature . It has a molecular weight of 280.59 .Aplicaciones Científicas De Investigación
Synthesis and Derivatives Development
- The compound has been used in the synthesis of tertiary amino alcohols, which are considered analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).
- It serves as a key intermediate in the production of various substituted phenyl azetidines with potential antimicrobial properties (Doraswamy & Ramana, 2013).
Pharmacological Studies
- Derivatives of this compound, specifically 3-[bis(3,3-diphenylpropyl)-amino]-propan-1-ol-hydrochloride (PF-244), have shown potent cerebral vasodilation effects and increased oxygen supply to cerebral tissues (Kadokawa et al., 1975).
Antitumor Activity
- The compound has been explored for its antitumor properties, particularly as a part of a new series of tertiary aminoalkanols (Isakhanyan et al., 2016).
Antioxidant Activity
- Certain derivatives, like 4-(3-bromophenyl)-5-methoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2(1H)-one hydrochloride, have shown significant antioxidant activity, particularly in inhibiting the superoxide-generating ability of mitochondria (Kushnir et al., 2015).
Synthesis of Chiral Compounds
- The compound has been used in lipase-catalyzed resolutions of chiral 1,3-amino alcohols, which is important in the asymmetric synthesis of pharmaceuticals like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Miscellaneous Applications
- It has been utilized in the transformation of 1-(2-aminophenyl)propan-2-ol to 2-Methylindoline, exploring various catalysts and conditions (Bernas et al., 2015).
- The compound's derivatives have shown Src kinase inhibitory and anticancer activities, as demonstrated in a study on breast carcinoma cells (Sharma et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(3-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-3-1-2-8(5-10)4-9(6-12)7-13;/h1-3,5,9,13H,4,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLXRJWSGINXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
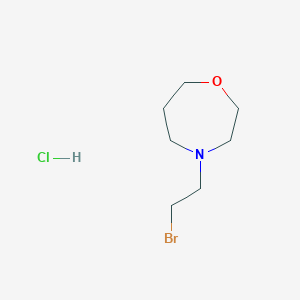
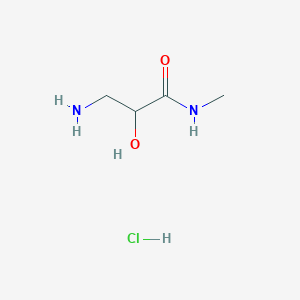

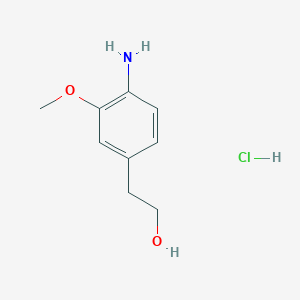
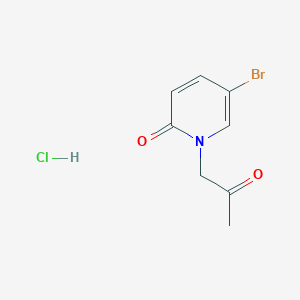
![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)
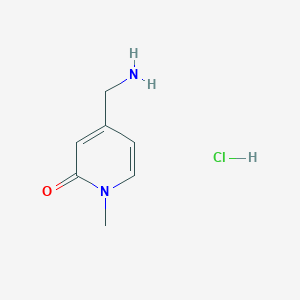
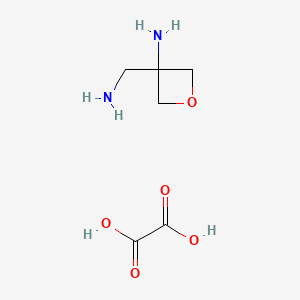
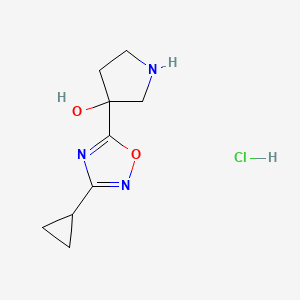
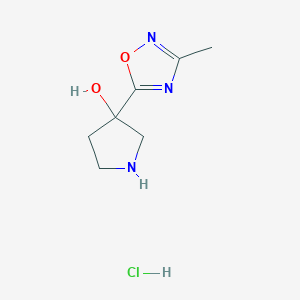
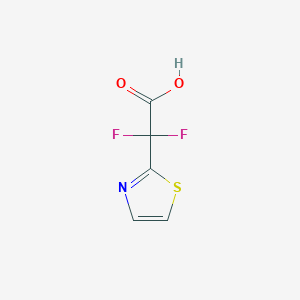
![(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1383291.png)
